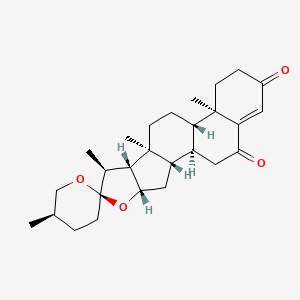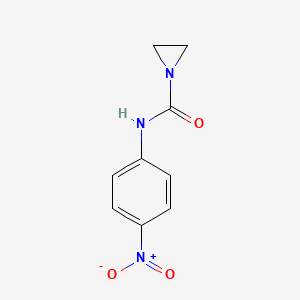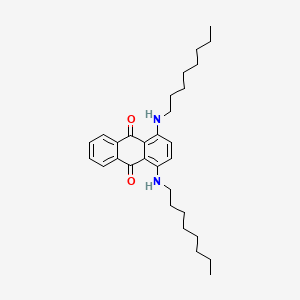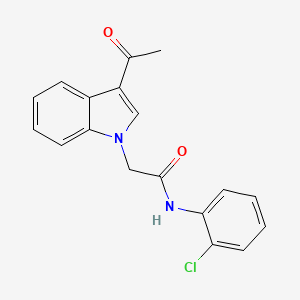
2-(3,4-Difluoroanilino)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Difluoroanilino)acetohydrazide is a chemical compound that has garnered attention in various fields of research due to its unique structural properties and potential applications. This compound is characterized by the presence of two fluorine atoms on the aniline ring, which can significantly influence its chemical behavior and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Difluoroanilino)acetohydrazide typically involves the reaction of 3,4-difluoroaniline with acetohydrazide. The process generally includes the following steps:
Nucleophilic Substitution Reaction: 3,4-difluoroaniline reacts with acetohydrazide under controlled conditions to form the desired product.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C. A catalyst such as hydrochloric acid may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure consistent reaction conditions and efficient mixing of reactants.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,4-Difluoroanilino)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The fluorine atoms on the aniline ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted aniline derivatives.
Aplicaciones Científicas De Investigación
2-(3,4-Difluoroanilino)acetohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(3,4-Difluoroanilino)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can:
Inhibit Enzymes: It may inhibit certain enzymes involved in metabolic pathways.
Disrupt Cell Membranes: The compound can alter the permeability of cell membranes, affecting cellular functions.
Interact with DNA/RNA: It may bind to nucleic acids, influencing gene expression and protein synthesis.
Comparación Con Compuestos Similares
Similar Compounds
2-(2,4-Difluoroanilino)acetohydrazide: Similar in structure but with fluorine atoms at different positions on the aniline ring.
2-(2,3-Difluoroanilino)acetohydrazide: Another isomer with fluorine atoms at the 2 and 3 positions.
2-(3,5-Difluoroanilino)acetohydrazide: Fluorine atoms are located at the 3 and 5 positions.
Uniqueness
2-(3,4-Difluoroanilino)acetohydrazide is unique due to the specific positioning of the fluorine atoms, which can influence its reactivity and biological activity differently compared to other isomers. This uniqueness makes it a valuable compound for targeted research and applications.
Propiedades
Número CAS |
2351-01-1 |
|---|---|
Fórmula molecular |
C8H9F2N3O |
Peso molecular |
201.17 g/mol |
Nombre IUPAC |
2-(3,4-difluoroanilino)acetohydrazide |
InChI |
InChI=1S/C8H9F2N3O/c9-6-2-1-5(3-7(6)10)12-4-8(14)13-11/h1-3,12H,4,11H2,(H,13,14) |
Clave InChI |
VMQFEHWRUILHJX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1NCC(=O)NN)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(3-{3-chloro-8-[(4-morpholin-4-ylphenyl)amino]imidazo[1,2-a]pyrazin-6-yl}benzyl)methanesulfonamide](/img/structure/B14165564.png)
![1-[5-(Cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea](/img/structure/B14165580.png)


![2-{2-[(4-bromophenyl)carbonyl]-1-(4-chlorophenyl)butyl}-N,N'-dicyclohexylpropanediamide](/img/structure/B14165612.png)
![3-Methoxy-1H-pyrazolo[4,3-e][1,2,4]triazine](/img/structure/B14165619.png)
![11H-Indolo[3,2-c]quinolin-9-amine, 3-chloro-N,N-diethyl-8-methoxy-](/img/structure/B14165621.png)




